Linalyl anthranilate

Description

Properties

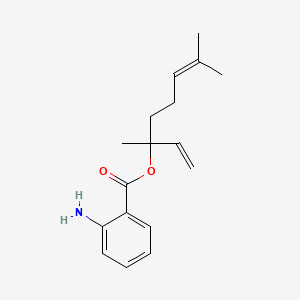

IUPAC Name |

3,7-dimethylocta-1,6-dien-3-yl 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-5-17(4,12-8-9-13(2)3)20-16(19)14-10-6-7-11-15(14)18/h5-7,9-11H,1,8,12,18H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIJSULEEDNKPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)OC(=O)C1=CC=CC=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Record name | LINALYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20570 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025503 | |

| Record name | Linalyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Linalyl anthranilate is a yellow-orange liquid. Insoluble in water. (NTP, 1992), Liquid, Pale straw-coloured oily liquid; Gardenia-like aroma | |

| Record name | LINALYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20570 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Linalyl anthranilate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030433 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Linalyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1531/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

370.00 to 371.00 °C. @ 760.00 mm Hg | |

| Record name | Linalyl anthranilate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030433 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992), Insoluble in water; Soluble in dimethyl sulphoxide, Soluble (in ethanol) | |

| Record name | LINALYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20570 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Linalyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1531/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.052-1.058 (15.5°) | |

| Record name | Linalyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1531/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7149-26-0 | |

| Record name | LINALYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20570 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Linalyl anthranilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7149-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linalyl anthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LINALYL ANTHRANILATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, 3-(2-aminobenzoate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linalyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Linalyl anthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINALYL ANTHRANILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FPW8XDE040 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Linalyl anthranilate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030433 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Linalyl Anthranilate (CAS: 7149-26-0): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linalyl anthranilate (C₁₇H₂₃NO₂), an aromatic monoterpenoid ester, is a compound of significant interest due to its dual applications in the fragrance/flavor industries and its emerging potential as an antimicrobial agent. This technical guide provides an in-depth overview of its chemical and physical properties, detailed synthesis protocols, comprehensive spectral analysis, and a thorough examination of its biological activities, with a focus on its antimicrobial mechanism of action. This document is intended to serve as a core reference for researchers engaged in the study and application of this versatile molecule.

Chemical and Physical Properties

This compound is a colorless to pale yellow oily liquid with a characteristic floral, gardenia-like aroma and a sweet, orange-like flavor profile.[1][2] It is an ester formed from the terpenoid alcohol linalool (B1675412) and the aromatic amino acid derivative, anthranilic acid.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| CAS Number | 7149-26-0 | [3] |

| Molecular Formula | C₁₇H₂₃NO₂ | [3] |

| Molecular Weight | 273.37 g/mol | [3] |

| IUPAC Name | 3,7-dimethylocta-1,6-dien-3-yl 2-aminobenzoate | [3] |

| Synonyms | Linalyl 2-aminobenzoate, Anthranilic acid, linalyl ester | [3] |

| InChIKey | WHIJSULEEDNKPD-UHFFFAOYSA-N | [3] |

| SMILES | CC(=CCCC(C)(C=C)OC(=O)C1=CC=CC=C1N)C | [3] |

Table 2: Physical and Spectroscopic Data

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow clear oily liquid | [4] |

| Boiling Point | 370.00 to 371.00 °C @ 760.00 mm Hg | [3][4] |

| Density | 0.996 to 1.006 g/cm³ @ 25.00 °C | [4] |

| Refractive Index | 1.513 to 1.523 @ 20.00 °C | [4] |

| Solubility | Insoluble in water; Soluble in ethanol, dimethyl sulfoxide | [3] |

| logP (o/w) | 4.8 - 5.8 (estimated) | [3][4] |

| Flash Point | 235.56 °C (456.00 °F) TCC | [4] |

| Vapor Pressure | 0.000001 mmHg @ 25.00 °C (estimated) | [4] |

| Kovats RI | 2057, 2157 (non-polar column) | [3] |

Synthesis of this compound

This compound is primarily synthesized chemically, as its reported natural occurrence is now widely believed to be the result of analytical misidentification.[5] The main industrial routes involve the reaction of a linalool source with an anthranilate precursor.

Synthesis Route 1: Esterification of Linalool with Isatoic Anhydride (B1165640)

This is the most common and widely documented method, involving the nucleophilic attack of linalool on isatoic anhydride, catalyzed by a base such as sodium hydroxide (B78521).[1] The reaction proceeds via ring-opening of the anhydride, followed by esterification and decarboxylation.

Figure 1. Synthesis of this compound from Linalool and Isatoic Anhydride.

Synthesis Route 2: Transesterification

An alternative method involves the transesterification of a more reactive linalyl ester, such as linalyl formate, with methyl anthranilate, using sodium linalool as a catalyst.[1]

Figure 2. Transesterification route to this compound.

Spectroscopic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is critical for the identification and purity assessment of this compound. The mass spectrum is characterized by a molecular ion peak [M]⁺ at m/z 273. Key fragment ions are observed at m/z 137 (base peak, corresponding to the linalyl cation radical), 120, and 119, which are characteristic of the anthranilate moiety.[3][5] The Kovats retention index on a non-polar column is typically in the range of 2050-2160.[3]

Infrared (IR) Spectroscopy

The FTIR spectrum provides confirmation of the key functional groups. The spectrum is typically recorded "between salts" (neat).

-

~3400-3300 cm⁻¹: N-H stretching vibrations of the primary amine group.

-

~3080-3010 cm⁻¹: C-H stretching of the vinyl and alkene groups.

-

~2970-2850 cm⁻¹: C-H stretching of aliphatic methyl and methylene (B1212753) groups.

-

~1710-1690 cm⁻¹: C=O stretching of the ester carbonyl group.

-

~1615 cm⁻¹: N-H bending (scissoring) of the primary amine.

-

~1240 cm⁻¹: C-O stretching of the ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used for definitive structural elucidation. Chemical shifts are dependent on the solvent used (typically CDCl₃).

-

¹H NMR: Signals corresponding to the aromatic protons of the anthranilate ring are expected between δ 6.5-8.0 ppm. The vinyl protons of the linalyl group appear around δ 5.0-6.0 ppm. Aliphatic protons, including the characteristic methyl groups of the linalyl moiety, resonate in the upfield region of δ 1.0-2.5 ppm. The broad singlet for the -NH₂ protons is also a key feature.

-

¹³C NMR: The carbonyl carbon of the ester is typically observed around δ 168 ppm. Aromatic carbons appear in the δ 110-150 ppm range. The olefinic carbons of the linalyl group are found between δ 110-145 ppm, and the aliphatic carbons are in the δ 15-85 ppm range.

Biological Activity: Antimicrobial Properties

Recent research has highlighted the potential of this compound as an antimicrobial agent, particularly against multidrug-resistant bacteria. A key study demonstrated its bactericidal activity against carbapenemase-producing Klebsiella pneumoniae (KPC-KP).

Table 3: Antimicrobial Activity of this compound against KPC-KP

| Condition | Minimum Inhibitory Concentration (MIC) | Reference |

| This compound alone | 2.5% (v/v) | [6] |

| This compound + Meropenem | 1.25% (v/v) | [6] |

Mechanism of Action

The antimicrobial action of this compound against Gram-negative bacteria is multifaceted, primarily targeting the bacterial cell membrane and inducing oxidative stress. The proposed mechanism involves several key steps:

-

Membrane Destabilization: this compound disrupts the integrity of the bacterial outer and inner membranes.

-

Increased Permeability: This disruption leads to increased membrane permeability, allowing the influx of substances that are normally excluded and the leakage of essential intracellular components like nucleic acids and proteins.

-

ROS Generation: The compound induces the production of intracellular Reactive Oxygen Species (ROS), such as superoxide (B77818) anions and hydroxyl radicals.

-

Oxidative Stress: The surge in ROS overwhelms the bacterial antioxidant defenses, leading to a state of severe oxidative stress.

-

Lipid Peroxidation: ROS attacks the polyunsaturated fatty acids in the cell membrane, initiating lipid peroxidation, which further compromises membrane structure and function.

-

Cell Death: The combined effects of membrane damage, intracellular leakage, and oxidative damage culminate in bacterial cell death.

Figure 3. Proposed antimicrobial mechanism of action for this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and biological evaluation of this compound.

Synthesis Protocol: From Linalool and Isatoic Anhydride

This protocol is adapted from the general procedure described in U.S. Patent 3,123,631.[6]

Figure 4. General workflow for the synthesis of this compound.

-

Materials: Linalool, Isatoic Anhydride, Sodium Hydroxide (pellets), distilled water, separatory funnel, round-bottom flask, heating mantle, condenser, vacuum distillation apparatus.

-

Procedure: a. To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isatoic anhydride (1.0 eq). b. Add linalool (1.0-1.1 eq). If the reactants are solid or highly viscous, a minimal amount of a high-boiling inert solvent like dioxane can be used. c. Add a catalytic amount of sodium hydroxide (approx. 0.05 eq). d. Slowly heat the mixture with stirring. At approximately 65 °C, the evolution of carbon dioxide gas should become noticeable. e. Maintain the reaction temperature between 65-95 °C until the gas evolution ceases, indicating the consumption of isatoic anhydride. This may take several hours. f. Allow the reaction mixture to cool to room temperature. g. Transfer the mixture to a separatory funnel and dilute with approximately three volumes of cold distilled water. h. The crude this compound will separate as a denser, oily layer. Separate the organic layer. i. Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate. j. Purify the crude product via vacuum fractional distillation to yield pure this compound.

Antimicrobial Assay Protocols

The following protocols are for assessing the antimicrobial activity and elucidating the mechanism of action against a target bacterium such as K. pneumoniae.

-

Minimum Inhibitory Concentration (MIC) Assay (Resazurin Microtiter Method): a. Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). b. Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL). c. Inoculate each well with the bacterial suspension. Include positive (bacteria, no compound) and negative (broth only) controls. d. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). e. Add a resazurin (B115843) solution (e.g., 0.015% w/v) to each well and incubate for an additional 2-4 hours. f. The MIC is determined as the lowest concentration of this compound that prevents the color change of resazurin from blue (no growth) to pink (growth).[7]

-

Outer Membrane (OM) Permeability Assay (NPN Uptake): a. Grow bacteria to mid-log phase, then harvest and resuspend the cells in a buffer (e.g., 5 mM HEPES, pH 7.2). b. In a 96-well black microtiter plate, add the bacterial suspension. c. Add N-phenyl-1-naphthylamine (NPN) to a final concentration of 10-30 µM. d. Add this compound to the desired final concentrations. Use a known membrane-disrupting agent like Polymyxin B as a positive control. e. Immediately measure the fluorescence at an excitation/emission of ~350/420 nm over time. An increase in fluorescence indicates NPN uptake into the membrane phospholipid layer, signifying OM permeabilization.[2][8]

-

Inner Membrane (IM) Permeability Assay (Propidium Iodide Uptake): a. Prepare bacterial cells as in the OM permeability assay. b. Treat the cells with desired concentrations of this compound. c. Add propidium (B1200493) iodide (PI) to a final concentration of ~10-50 µg/mL. d. Incubate in the dark at room temperature for 5-30 minutes. e. Measure fluorescence at an excitation/emission of ~535/617 nm. PI is membrane-impermeable; an increase in fluorescence indicates it has crossed a compromised inner membrane and intercalated with DNA.[8][9]

-

Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Method): a. Treat bacterial cells with this compound for a specified period. b. Add 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to the cell suspension (final concentration ~5-10 µM). c. Incubate at 37°C in the dark for 30-45 minutes. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH. d. Measure the fluorescence at an excitation/emission of ~495/529 nm. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The increase in fluorescence is proportional to the level of intracellular ROS.[10][11]

Safety and Handling

This compound is classified as a skin and eye irritant.[3] When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[2] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (gloves, safety glasses). It is sensitive to air and light and should be stored in a cool, dark, and dry place.[3]

Conclusion

This compound is a multifaceted compound with established uses and significant future potential. Its well-defined chemical properties and synthesis routes make it a reliable component in the fragrance and flavor industries. Furthermore, emerging research into its potent antimicrobial activity, particularly its ability to combat resistant pathogens by inducing membrane damage and oxidative stress, opens new avenues for its application in drug development. The detailed protocols and data presented in this guide provide a solid foundation for further scientific investigation and application of this compelling molecule.

References

- 1. Buy this compound | 7149-26-0 | >98% [smolecule.com]

- 2. myttex.net [myttex.net]

- 3. This compound | C17H23NO2 | CID 23535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 7149-26-0 [thegoodscentscompany.com]

- 5. Item - Is Linalyl Anthranilate Indeed Found In Plant Samples? GC-MS Misidentifications in the Scientific Literature - American Chemical Society - Figshare [acs.figshare.com]

- 6. US3123631A - Process for preparing esters of - Google Patents [patents.google.com]

- 7. EP1322594B1 - Process for the preparation of alkyl n-alkylanthranilate - Google Patents [patents.google.com]

- 8. US7368592B1 - Process for the preparation of alkyl n-alkylanthranilate - Google Patents [patents.google.com]

- 9. EP3470525B1 - Production of aniline via anthranilate - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Linalyl anthranilate chemical properties and structure

An In-depth Technical Guide to Linalyl Anthranilate: Chemical Properties and Structure

Introduction

This compound (CAS 7149-26-0) is an aromatic monoterpenoid ester recognized for its characteristic floral and fruity aroma.[1][2] It is a synthetic fragrance and flavoring ingredient used in a variety of consumer products, including perfumes, personal care items, and food.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound, intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

This compound is a yellow-orange liquid at room temperature.[1][3] It is insoluble in water but soluble in organic solvents such as ethanol (B145695) and dimethyl sulfoxide.[3][4] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C17H23NO2 | [3][5] |

| Molecular Weight | 273.37 g/mol | [3] |

| Boiling Point | 370-371 °C @ 760 mmHg | [3][4] |

| Density | 1.052-1.058 g/cm³ @ 15.5 °C | [1][3] |

| Refractive Index | 1.516-1.522 | [3] |

| Flash Point (est.) | 171.98 °C | [4] |

| Vapor Pressure (est.) | 0.0001 hPa @ 20°C | [4] |

| XLogP3 | 4.8 | [1][3] |

Chemical Structure

The molecular structure of this compound consists of a linalyl group derived from linalool (B1675412), which is an acyclic monoterpene alcohol, and an anthranilate group, linked by an ester bond.[1]

-

IUPAC Name: 3,7-dimethylocta-1,6-dien-3-yl 2-aminobenzoate[3]

-

InChI: InChI=1S/C17H23NO2/c1-5-17(4,12-8-9-13(2)3)20-16(19)14-10-6-7-11-15(14)18/h5-7,9-11H,1,8,12,18H2,2-4H3[3]

-

InChIKey: WHIJSULEEDNKPD-UHFFFAOYSA-N[3]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported.

1. Esterification: The most common method is the direct esterification of linalool with anthranilic acid, often in the presence of an acid catalyst and heat.[1] An alternative approach involves the reaction of linalool with isatoic anhydride, catalyzed by a small amount of sodium hydroxide.[6]

2. Transesterification: This method involves the reaction of linalyl formate (B1220265) with methyl anthranilate in the presence of sodium linaloolate.[6]

3. Two-Step Synthesis from 2-Nitrobenzoyl Chloride: A newer synthetic route involves a two-step process. First, linalool is reacted with 2-nitrobenzoyl chloride to form linalyl 2-nitrobenzoate. The nitro group is then reduced to an amino group using iron powder and ammonium (B1175870) chloride to yield this compound.[7]

Analytical Methodologies

The identification and quantification of this compound are typically performed using chromatographic techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the identification and authentication of this compound.[7][8] The retention index of this compound has been determined on various GC phases, which helps in its correct identification and distinguishes it from other compounds.[7][8] The mass spectrum of this compound shows a molecular ion peak at m/z 273 and a base peak at m/z 137.[7]

2. High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for the quantitative analysis of this compound.[1][9] A common method utilizes a C18 reverse-phase column with a mobile phase consisting of acetonitrile (B52724) and water with phosphoric acid.[1][9] Detection is typically performed using a UV detector at 220 nm.[1] For applications compatible with mass spectrometry, formic acid can be used in place of phosphoric acid.[9]

3. Nuclear Magnetic Resonance (NMR): NMR spectroscopy is employed for the authentication of the synthesized this compound.[7][8]

Biological Activity and Safety

While this compound is primarily used for its aromatic properties, some research suggests potential biological activities, such as antioxidant properties.[1] It has been implicated in processes of lipid peroxidation and fatty acid metabolism.[1]

In terms of safety, this compound is considered mildly toxic by ingestion.[6] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[6][10] Safety assessments have been conducted to evaluate its potential for genotoxicity, reproductive toxicity, and skin sensitization, among other endpoints.[11] Current data do not indicate a concern for genetic toxicity.[11] For use as a flavoring agent, it has been determined to have no safety concern at current levels of intake.[3] It is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[4][12]

Applications

The primary applications of this compound are in the fragrance and flavor industries.[1][2]

-

Fragrance: It is used in perfumes, cosmetics, and personal care products like lotions and creams to impart a floral, fruity scent.[1][2]

-

Flavoring: It is used as a flavoring agent in food and beverages to provide a pleasant aroma and taste.[1][2]

-

Research: Due to its distinct aroma, it is used in research to study human olfactory perception.[1]

It is important to note that while this compound has been reported in some plant extracts, a review of these occurrences suggests that many may be misidentifications in GC-MS analyses.[7][8]

References

- 1. Buy this compound | 7149-26-0 | >98% [smolecule.com]

- 2. This compound Manufacturer & Suppliers |ELAROMA-LA - Elchemy [elchemy.com]

- 3. This compound | C17H23NO2 | CID 23535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scent.vn [scent.vn]

- 5. GSRS [precision.fda.gov]

- 6. This compound | 7149-26-0 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Biosynthesis of Linalyl Anthranilate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary:

Linalyl anthranilate, an aromatic ester with significant applications in the fragrance and flavor industries, is synthesized through the convergence of two major biosynthetic pathways: the terpenoid pathway producing linalool (B1675412) and the shikimate pathway yielding anthranilate. This technical guide elucidates the established enzymatic steps leading to the formation of these precursors and proposes the likely concluding enzymatic reaction for their esterification. While the biosynthesis of linalool and anthranilate is well-documented, the specific enzyme responsible for the final condensation to this compound has not been definitively characterized in the available scientific literature. Based on existing knowledge of ester biosynthesis in plants, an alcohol acyltransferase (AAT), likely belonging to the BAHD superfamily, is postulated to catalyze this final step. This guide provides a comprehensive overview of the known pathways, quantitative data for key enzymes, detailed experimental protocols, and logical diagrams to facilitate further research and potential biotechnological applications.

Core Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that begins with primary metabolites and proceeds through two distinct pathways to generate its alcohol and aromatic acid precursors.

Part 1: Biosynthesis of Linalool

Linalool is a monoterpene alcohol synthesized via the terpenoid biosynthesis pathway. The initial five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are produced through two independent pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[1] In the context of monoterpene synthesis, the MEP pathway is generally the primary source of precursors.[1]

-

Formation of Geranyl Diphosphate (GPP): In the plastids, Geranyl Diphosphate Synthase (GPPS) catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the C10 precursor, geranyl diphosphate (GPP).[1]

-

Conversion to Linalool: The final step is the conversion of GPP to linalool, a reaction catalyzed by linalool synthase (LIS), a member of the terpene synthase (TPS) family.[1] LIS facilitates the isomerization of GPP and the subsequent addition of a water molecule to produce linalool.[1] This reaction is stereospecific, with different LIS enzymes producing either (S)-(+)-linalool or (R)-(-)-linalool.[1]

Part 2: Biosynthesis of Anthranilate

Anthranilate is an aromatic amine derived from the shikimate pathway, which is also responsible for the biosynthesis of aromatic amino acids.

-

Formation of Chorismate: The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) and proceeds through a series of enzymatic steps to produce chorismate.

-

Conversion to Anthranilate: Anthranilate synthase (AS), a key enzyme in the tryptophan biosynthesis pathway, catalyzes the conversion of chorismate to anthranilate.[2] This reaction involves the amination of chorismate, typically using glutamine as the amino group donor, and the elimination of pyruvate.[2]

Part 3: Proposed Biosynthesis of this compound

The final step in the biosynthesis of this compound is the esterification of linalool with anthranilate. While the specific enzyme for this reaction has not been definitively characterized, it is highly probable that an alcohol acyltransferase (AAT) is responsible. AATs are a large family of enzymes that catalyze the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor, forming an ester.[3]

Specifically, members of the BAHD superfamily of acyltransferases are known to be involved in the biosynthesis of a wide variety of plant secondary metabolites, including esters. This superfamily includes enzymes that utilize anthranilate derivatives as substrates. Therefore, it is proposed that an anthraniloyl-CoA:linalool O-acyltransferase catalyzes the following reaction:

Anthraniloyl-CoA + Linalool → this compound + CoA

This proposed step would require the activation of anthranilate to anthraniloyl-CoA, a common prerequisite for acyl transfer reactions.

Quantitative Data

The following table summarizes the available kinetic data for the key enzymes in the this compound biosynthetic pathway. Data for the proposed final enzymatic step is not available as the specific enzyme has not been characterized.

| Enzyme | Organism | Substrate(s) | K_m_ | k_cat_ | Reference |

| Linalool Synthase (LIS) | |||||

| (-)-3R-Linalool Synthase | Mentha citrata | Geranyl diphosphate | 56 µM | 0.83 s⁻¹ | [4] |

| Anthranilate Synthase (AS) | |||||

| Anthranilate Synthase | Streptomyces venezuelae | Chorismate, Glutamine | 8.2 µM, 0.84 mM | 0.57 s⁻¹ | [3] |

| Anthranilate Synthase | Bacillus alvei | Chorismic acid, L-glutamine | 125 µM, 550 µM | N/A | [5] |

Experimental Protocols

Linalool Synthase (LIS) Activity Assay

This protocol is adapted from general terpene synthase assay methodologies.

a. Recombinant Enzyme Production:

-

The full-length coding sequence of the LIS gene is cloned into an appropriate expression vector (e.g., pET vectors for E. coli).

-

The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein expression is induced (e.g., with IPTG) and the cells are harvested.

-

The recombinant protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

b. Enzyme Assay:

-

The standard reaction mixture (100 µL) contains:

-

25 mM HEPES buffer (pH 7.4)

-

15 mM MgCl₂

-

5 mM Dithiothreitol (DTT)

-

2 µM Geranyl diphosphate (GPP)

-

40-50 µg of purified recombinant LIS protein

-

-

The mixture is incubated at 30°C for 1 hour.

-

To capture the volatile product, a Solid Phase Microextraction (SPME) fiber is exposed to the headspace of the reaction vial during incubation.

c. Product Analysis:

-

The SPME fiber is directly injected into a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

The product, linalool, is identified by comparing its retention time and mass spectrum with that of an authentic standard.

-

Quantification can be performed by creating a standard curve with known concentrations of linalool.

Anthranilate Synthase (AS) Activity Assay

This protocol is based on the fluorometric detection of anthranilate.

a. Enzyme Preparation:

-

Prepare a crude protein extract from the source tissue or purify the recombinant enzyme as described for LIS.

b. Enzyme Assay:

-

The reaction mixture (100 µL) contains:

-

50 mM Tris-HCl buffer (pH 7.8)

-

10 mM MgCl₂

-

0.2 mM Chorismate

-

2 mM L-glutamine

-

Enzyme extract

-

-

The reaction is initiated by the addition of the enzyme and incubated at 30°C for a defined period (e.g., 30 minutes).

-

The reaction is terminated by adding a stop solution (e.g., 10% trichloroacetic acid).

c. Product Detection and Quantification:

-

The product, anthranilate, can be quantified using a fluorescence spectrophotometer with an excitation wavelength of 308 nm and an emission wavelength of 400 nm.

-

A standard curve is generated using known concentrations of anthranilate to determine the amount of product formed.

Proposed Alcohol Acyltransferase (AAT) Activity Assay for this compound Synthesis

This is a generalized protocol that can be adapted to screen for and characterize the putative this compound synthase.

a. Substrate Preparation:

-

Anthraniloyl-CoA can be synthesized from anthranilic acid and Coenzyme A using a suitable ligase or by chemical synthesis.

b. Enzyme Assay:

-

The reaction mixture (100 µL) contains:

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM Dithiothreitol (DTT)

-

100 µM Anthraniloyl-CoA

-

1 mM Linalool

-

Purified recombinant AAT candidate protein

-

-

The reaction is initiated by the addition of the enzyme and incubated at 30°C for 1-2 hours.

-

The reaction is stopped by adding an equal volume of an organic solvent (e.g., ethyl acetate) to extract the product.

c. Product Analysis:

-

The organic phase is separated, concentrated, and analyzed by GC-MS or High-Performance Liquid Chromatography (HPLC).

-

This compound is identified by comparing its retention time and mass spectrum (for GC-MS) or UV-Vis spectrum (for HPLC) with an authentic standard.

-

Quantification is achieved by generating a standard curve.

Visualizations

Caption: Overall proposed biosynthesis pathway of this compound.

Caption: Biosynthesis pathways of the precursors, linalool and anthranilate.

Caption: Experimental workflow for the characterization of a candidate AAT.

References

- 1. benchchem.com [benchchem.com]

- 2. Anthranilate synthase - Wikipedia [en.wikipedia.org]

- 3. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular cloning and characterization of a new linalool synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genetic Analysis of Methyl Anthranilate, Mesifurane, Linalool, and Other Flavor Compounds in Cultivated Strawberry (Fragaria × ananassa) - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Linalyl Anthranilate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for linalyl anthranilate, a significant aromatic monoterpenoid in the fragrance and flavor industry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The spectroscopic data for this compound is crucial for its identification and characterization. This section summarizes the key findings from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Specific chemical shifts and coupling constants for the proton nuclei of this compound were not explicitly available in the provided search results. A full analysis would require access to dedicated spectral databases or the full text of relevant research articles.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Detailed ¹³C NMR data for this compound was not found in the provided search results. Characterization of all 17 carbon atoms would be necessary for complete structural confirmation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Specific peak list not available in search results | |

| ~1730-1715 | C=O stretch (α,β-unsaturated ester) |

| ~1300-1000 | C–O stretch |

| ~3100-3000 | =C–H stretch (aromatic) |

| <3000 | –C–H stretch (aliphatic) |

While a specific peak list was not available, the expected absorption regions for the key functional groups are listed. The FTIR spectrum is available in databases such as SpectraBase.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 273 | Major Peak | Molecular Ion [M]⁺ |

| 137 | Base Peak | [C₁₀H₁₇]⁺ (Linalyl cation) |

| 120 | High | [C₈H₈O]⁺ |

| 119 | High | [C₈H₇O]⁺ |

The mass spectrum of this compound is characterized by a prominent molecular ion peak at m/z 273. The base peak at m/z 137 corresponds to the fragmentation and loss of the anthranilate moiety, resulting in the stable linalyl cation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: A sample of approximately 20 mg of this compound is dissolved in 1 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to a 5 mm NMR tube.

-

Instrument Setup: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

A standard pulse sequence is used to acquire the proton spectrum.

-

Key parameters include a sufficient number of scans (e.g., 16) to ensure a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and an appropriate spectral width to cover all proton resonances.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom.

-

A larger number of scans (e.g., 1024) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[1]

-

Instrument Setup: An FTIR spectrometer is used, typically scanning over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded first.

-

Data Acquisition: The prepared sample is placed in the instrument's sample holder, and the infrared spectrum is recorded. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The characteristic absorption bands are then identified and assigned to their corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound, and to analyze its purity.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane (B92381) or methanol.

-

Instrument Setup: A GC-MS system equipped with a capillary column (e.g., HP-5MS) is used.

-

Gas Chromatography:

-

A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet.

-

The oven temperature is programmed to ramp from a lower temperature (e.g., 60°C) to a higher temperature (e.g., 240°C) to ensure separation of any impurities.[2]

-

Helium is typically used as the carrier gas.

-

-

Mass Spectrometry:

-

As the compound elutes from the GC column, it enters the mass spectrometer.

-

Electron ionization (EI) is commonly used, with a standard energy of 70 eV.

-

The mass analyzer scans a mass range (e.g., m/z 40-500) to detect the molecular ion and fragment ions.

-

-

Data Processing: The resulting mass spectrum for the this compound peak is analyzed to identify the molecular ion and the major fragment ions. The fragmentation pattern is then interpreted to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Physical properties of linalyl anthranilate (boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of linalyl anthranilate, a widely used fragrance and flavor ingredient. This document summarizes its boiling point and solubility, outlines standardized experimental protocols for their determination, and presents a logical workflow for characterizing such physicochemical parameters.

Core Physical Properties

This compound, with the chemical formula C₁₇H₂₃NO₂, is an ester of linalool (B1675412) and anthranilic acid.[1] It is recognized for its characteristic floral and fruity aroma.[1] Understanding its physical properties is crucial for its application in various formulations and for safety and handling purposes.

Data Summary

The following tables summarize the reported quantitative data for the boiling point and solubility of this compound.

Table 1: Boiling Point of this compound

| Parameter | Value | Conditions | Reference(s) |

| Boiling Point | 370-371 °C | 760 mmHg | [2][3][4] |

| Boiling Point | 315 °C | Not Specified | [5] |

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature | Reference(s) |

| Water | Insoluble | Not Specified | [3][4][6] |

| Water | 0.076 mg/L (estimated) | 25 °C | [2] |

| Alcohol | Soluble | Not Specified | [2][4] |

| Dimethyl Sulfoxide | Soluble | Not Specified | [3][6] |

| Propylene Glycol | Insoluble | Not Specified | [2] |

Experimental Protocols

The determination of the physical properties of chemical substances like this compound is guided by standardized methodologies to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for the testing of chemicals.

Boiling Point Determination (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the standard atmospheric pressure (101.325 kPa).[3][7] Several methods are described in the OECD 103 guideline, including:

-

Ebulliometer Method: This method involves directly measuring the boiling temperature of the substance by heating it to its boiling point in a specialized apparatus called an ebulliometer.

-

Dynamic Method: This technique measures the vapor pressure of the substance as a function of temperature. The boiling point is then determined as the temperature at which the vapor pressure reaches the standard atmospheric pressure.

-

Distillation Method: For this method, the substance is distilled, and the temperature of the vapor is measured as it condenses. The constant temperature observed during the distillation of a pure substance is its boiling point.[8]

-

Siwoloboff Method: A small amount of the substance is heated in a sample tube along with an inverted capillary tube. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary.[9]

-

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These thermal analysis techniques can be used to determine the boiling point by measuring the temperature at which the substance undergoes a phase transition from liquid to gas.[6][10]

Solubility Determination (OECD Guideline 105)

Water solubility is defined as the saturation mass concentration of a substance in water at a given temperature.[1] The OECD 105 guideline details two primary methods for determining water solubility:

-

Flask Method: This method is suitable for substances with a solubility greater than 10⁻² g/L.[2] An excess amount of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined after separating the undissolved solid or liquid.

-

Column Elution Method: This method is preferred for substances with low solubility (less than 10⁻² g/L).[2][4] A column is packed with an inert support material coated with the test substance. Water is then passed through the column, and the concentration of the substance in the eluate is measured. When the concentration reaches a plateau, it represents the water solubility.

For solubility in organic solvents, a common approach involves preparing a saturated solution of the compound in the solvent of interest at a specific temperature. The concentration of the dissolved compound is then measured using analytical techniques such as chromatography or spectroscopy.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the boiling point and solubility of a compound like this compound.

References

An In-depth Technical Guide on the Photochemical Properties of Linyl Anthranilate

This technical guide provides a comprehensive overview of the photochemical properties of linalyl anthranilate. Due to the limited availability of direct photochemical data for this compound, this report leverages data from its close structural analog, methyl anthranilate, to infer the behavior of the anthranilate chromophore. This approach provides a robust framework for understanding the photo-reactivity of this compound, a compound of interest in various fields, including fragrance, flavoring, and potentially, pharmaceuticals due to its aromatic structure and potential for photo-induced reactions.

It is known that this compound is sensitive to air and light, which can lead to its degradation over time. Exposure to light may induce oxidation reactions, resulting in the formation of various by-products.[1][2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₃NO₂ | [1] |

| Molecular Weight | 273.37 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Boiling Point | 370.00 to 371.00 °C @ 760.00 mm Hg | [2][4] |

| Solubility | Insoluble in water; Soluble in alcohol and DMSO | [2][5][6] |

| Refractive Index | 1.51300 to 1.52300 @ 20.00 °C | [4] |

| logP (o/w) | 5.800 (estimated) | [4] |

Synthesis of this compound

This compound is commonly synthesized via the esterification of linalool (B1675412) with isatoic anhydride.[1] The reaction mechanism involves the nucleophilic attack of the tertiary alcohol group of linalool on a carbonyl carbon of isatoic anhydride, followed by ring opening and subsequent cyclization to yield the final product.[1]

Caption: Synthesis of this compound from Linalool and Isatoic Anhydride.

Photochemical Properties

The photochemical behavior of this compound is primarily dictated by the anthranilate chromophore. The following data, based on studies of methyl anthranilate, provides insight into the expected photochemical properties.

The UV-Vis absorption spectrum of the anthranilate moiety is characterized by multiple absorption bands in the UV-A and UV-B regions.

| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |

| Methyl Anthranilate | 220, 248, 336 | - | Methanol |

| Methyl Anthranilate | 218, 336 | - | Acetonitrile/Water |

Anthranilate esters are known to be fluorescent. The fluorescence properties are crucial for understanding the excited state dynamics.

| Compound | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) | Lifetime (τ) |

| Menthyl Anthranilate | - | 390-405 | 0.64 ± 0.06 | - |

| Methyl Anthranilate | 288 | 346.6 (origin) | - | 27 ns |

Upon absorption of UV radiation, this compound is expected to undergo photodegradation. Studies on methyl anthranilate show that direct photolysis occurs under UV-C and UV-B irradiation, a process that is accelerated in the presence of hydrogen peroxide, which generates hydroxyl radicals. The degradation of methyl anthranilate has a reported photolysis quantum yield (Φ) in the order of 10⁻³. A major photodegradation product of methyl anthranilate has been identified as an oxidized trimer.

A proposed initial step in the photodegradation pathway involves the formation of radical species, which can then lead to a variety of degradation products.

Caption: Proposed initial steps in the photodegradation of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the photochemical properties of this compound.

Objective: To determine the UV-Vis absorption spectrum and molar absorptivity of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.

-

Prepare a series of dilutions from the stock solution (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).

-

Record the UV-Vis absorption spectrum of each solution from 200 to 400 nm, using the pure solvent as a blank.

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at λmax from the slope of a plot of absorbance versus concentration.

Caption: Workflow for UV-Vis Absorption Spectroscopy.

Objective: To determine the fluorescence excitation and emission spectra, and the fluorescence quantum yield of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol)

-

Fluorescence spectrophotometer

-

Quartz cuvettes

-

Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent (absorbance at excitation wavelength should be < 0.1 to avoid inner filter effects).

-

Record the fluorescence emission spectrum by exciting at the determined λmax from the UV-Vis experiment.

-

Record the fluorescence excitation spectrum by setting the emission monochromator to the wavelength of maximum emission.

-

To determine the fluorescence quantum yield (Φf), measure the integrated fluorescence intensity of the sample and a quantum yield standard under identical experimental conditions.

-

Calculate the quantum yield using the following equation: Φf_sample = Φf_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Objective: To investigate the photodegradation of this compound and identify major degradation products.

Materials:

-

This compound

-

Solvent (e.g., acetonitrile/water)

-

Photochemical reactor with a suitable UV lamp (e.g., medium-pressure mercury lamp)

-

HPLC or GC-MS for analysis

-

Stirrer and temperature control system

Procedure:

-

Prepare a solution of this compound of known concentration.

-

Place the solution in the photochemical reactor and irradiate with the UV lamp for a set period.

-

Take aliquots of the solution at different time intervals.

-

Analyze the aliquots by HPLC or GC-MS to monitor the decrease in the concentration of this compound and the formation of degradation products.

-

Identify the major degradation products by their mass spectra and retention times.

Caption: Experimental workflow for a photodegradation study of this compound.

References

- 1. Buy this compound | 7149-26-0 | >98% [smolecule.com]

- 2. This compound | C17H23NO2 | CID 23535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound, 7149-26-0 [thegoodscentscompany.com]

- 5. medkoo.com [medkoo.com]

- 6. scent.vn [scent.vn]

The Biological Activity of Linyl Anthranilate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linyl anthranilate, an aromatic monoterpenoid found in various essential oils, has demonstrated notable biological activities, primarily as a potent antimicrobial agent. This technical guide provides an in-depth overview of the current scientific understanding of linalyl anthranilate's biological effects, with a focus on its antimicrobial properties against clinically relevant pathogens. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the proposed mechanisms of action and experimental workflows. While research into its direct anti-inflammatory and antioxidant properties is limited, the activities of its constituent molecules, linalool (B1675412) and linalyl acetate (B1210297), are discussed to provide a broader context for its potential therapeutic applications.

Antimicrobial Activity

The most well-documented biological activity of this compound is its antimicrobial effect, particularly against antibiotic-resistant bacteria.

Quantitative Antimicrobial Data

A key study has quantified the efficacy of this compound against carbapenemase-producing Klebsiella pneumoniae (KPC-KP), a significant nosocomial pathogen. The data from this research is summarized in the table below.

| Parameter | Test Organism | Concentration | Result |

| Bactericidal Activity | Klebsiella pneumoniae (KPC-KP) | 2.5% (v/v) | Effective killing of KPC-KP cells[1][2][3] |

| Synergistic Activity with Meropenem | Klebsiella pneumoniae (KPC-KP) | 1.25% (v/v) | Effective bactericidal activity when combined with the antibiotic meropenem[1][2][3] |

Mechanism of Antimicrobial Action

The antimicrobial action of this compound against KPC-KP is primarily attributed to the induction of oxidative stress and subsequent cell membrane damage. This multi-faceted mechanism contributes to its efficacy.

-

Reactive Oxygen Species (ROS) Generation: Linyl anthranilate induces the production of ROS within the bacterial cells.

-

Lipid Peroxidation: The generated ROS initiate lipid peroxidation, a process that damages the bacterial cell membrane.

-

Membrane Damage: This damage leads to increased membrane permeability and the leakage of essential intracellular components, such as nucleic acids and proteins, ultimately resulting in cell death[1][2][3][4][5]

The proposed mechanism of antimicrobial action is depicted in the following diagram:

Caption: Proposed antimicrobial mechanism of this compound.

Potential Anti-inflammatory and Antioxidant Activities (Inferred)

Direct research on the anti-inflammatory and antioxidant properties of this compound is currently limited. However, upon hydrolysis, this compound is expected to break down into linalool and anthranilic acid. Linalool and its acetate ester, linalyl acetate, have been studied for their anti-inflammatory and antioxidant effects.

Anti-inflammatory Effects of Linalool and Linalyl Acetate

Studies on linalool and linalyl acetate have shown that they can modulate inflammatory pathways. A key mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway[6][7]. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting NF-κB activation, linalool and linalyl acetate can reduce the production of these inflammatory mediators[6][7].

The general NF-κB signaling pathway and the proposed inhibitory point by linalool/linalyl acetate are illustrated below.

Caption: Inferred inhibition of the NF-κB pathway by linalool/linalyl acetate.

Antioxidant Effects of Linalool

Linalool has demonstrated antioxidant properties in various in vitro assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the capacity of a compound to neutralize free radicals, which are implicated in oxidative stress and cellular damage.

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used to assess the antimicrobial activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Method: A broth microdilution method is typically employed.

-

Procedure:

-

Prepare serial two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well of a microtiter plate with a standardized bacterial suspension (e.g., 1 x 10^5 CFU/mL).

-

Add the diluted this compound to the wells.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

-

Checkerboard Assay for Synergy

This assay is used to evaluate the combined effect of two antimicrobial agents.

-

Procedure:

-

Prepare serial dilutions of this compound along the rows of a microtiter plate.

-

Prepare serial dilutions of a second antimicrobial agent (e.g., meropenem) along the columns.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plate and observe for growth inhibition.

-

The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy, additivity, or antagonism.

-

Time-Kill Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population.

-

Procedure:

-

Expose a standardized bacterial suspension to a specific concentration of this compound (typically at or above the MIC).

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from the culture.

-

Perform serial dilutions of the aliquots and plate them on agar (B569324) plates.

-

After incubation, count the number of viable colonies (CFU/mL).

-

Plot the log10 CFU/mL against time to generate a time-kill curve.

-

Reactive Oxygen Species (ROS) Measurement

-

Probe: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a common fluorescent probe used to detect intracellular ROS.

-

Procedure:

-

Treat bacterial cells with this compound for a specified period.

-

Incubate the treated cells with DCFH-DA.

-

DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

-

Lipid Peroxidation Assay

-

Method: The thiobarbituric acid reactive substances (TBARS) assay is commonly used to measure lipid peroxidation.

-

Procedure:

-

Treat bacterial cells with this compound.

-

Lyse the cells and react the lysate with thiobarbituric acid (TBA) under acidic conditions at high temperature.

-

Malondialdehyde (MDA), a product of lipid peroxidation, reacts with TBA to form a pink-colored adduct.

-

Measure the absorbance of the adduct spectrophotometrically (typically around 532 nm). The absorbance is proportional to the level of lipid peroxidation.

-

The general workflow for assessing the antimicrobial mechanism of action is outlined below.

Caption: Experimental workflow for antimicrobial assessment.

Safety and Toxicology

Safety assessments of this compound have been conducted, primarily in the context of its use as a fragrance ingredient. These evaluations have generally concluded that it is safe for its intended use. Key findings from safety assessments include:

-

Genotoxicity: Linyl anthranilate is not considered to be genotoxic[1].

-

Skin Sensitization: It is not considered to be a skin sensitizer[1].

-

Regulatory Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there are "no safety concern at current levels of intake when used as a flavouring agent"[5].

Future Directions

While the antimicrobial properties of this compound are promising, further research is warranted to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Broad-Spectrum Antimicrobial Activity: Evaluating its efficacy against a wider range of pathogenic bacteria, fungi, and viruses.

-

Direct Anti-inflammatory and Antioxidant Activity: Conducting studies to directly assess the anti-inflammatory and antioxidant properties of the intact this compound molecule.

-

Signaling Pathway Modulation: Investigating the specific molecular targets and signaling pathways directly affected by this compound.

-

In Vivo Efficacy and Pharmacokinetics: Performing animal studies to evaluate its in vivo efficacy, safety, and pharmacokinetic profile.

Conclusion

Linyl anthranilate is a biologically active compound with well-documented antimicrobial activity against clinically significant pathogens like KPC-KP. Its mechanism of action, involving the induction of oxidative stress and membrane damage, makes it a compelling candidate for further investigation as a potential therapeutic agent. While its direct anti-inflammatory and antioxidant activities require further exploration, the known properties of its constituent molecules suggest a broader potential for biological effects. This technical guide provides a foundation for researchers and drug development professionals to understand the current state of knowledge and to guide future research into the therapeutic applications of this compound.

References

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. This compound, 7149-26-0 [perflavory.com]

- 3. RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 7149-26-0 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, 7149-26-0 [thegoodscentscompany.com]

- 5. WHO | JECFA [apps.who.int]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Linalyl Anthranilate: An In-depth Technical Guide on its Antimicrobial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

In an era marked by the escalating threat of antimicrobial resistance, the exploration of novel therapeutic agents is of paramount importance. Linalyl anthranilate, a naturally occurring aromatic monoterpenoid, has emerged as a promising candidate with potent antimicrobial properties. This technical guide provides a comprehensive analysis of the core mechanism of action by which this compound exerts its antimicrobial effects. Drawing upon current scientific literature, this document details its impact on microbial cell structures and functions, with a focus on its activity against carbapenemase-producing Klebsiella pneumoniae. Key mechanistic pillars, including the induction of oxidative stress, subsequent lipid peroxidation, and catastrophic membrane damage leading to cellular leakage, are elucidated. This guide also presents quantitative data on its antimicrobial efficacy, detailed experimental protocols for assessing its activity, and visual representations of the proposed signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The World Health Organization has identified carbapenem-resistant Enterobacteriaceae, such as Klebsiella pneumoniae, as critical priority pathogens for which new antibiotics are urgently needed. Natural products have historically been a rich source of novel antimicrobial compounds. This compound, a terpene ester found in various aromatic plants like lavender and thyme, is recognized for its fragrance and flavoring properties.[1] Recent research has illuminated its significant bactericidal activity, positioning it as a molecule of interest for further antimicrobial drug development.[1][2] This guide synthesizes the current understanding of its antimicrobial mechanism, offering a technical resource for the scientific community.

Core Antimicrobial Mechanism of Action

The primary antimicrobial action of this compound against susceptible bacteria, particularly carbapenemase-producing Klebsiella pneumoniae (KPC-KP), is a multi-faceted process culminating in cell death. The core mechanism involves the generation of reactive oxygen species (ROS), which triggers a cascade of damaging events including lipid peroxidation and severe membrane disruption.[1][2][3][4]

Induction of Oxidative Stress

This compound treatment has been shown to induce significant oxidative stress within bacterial cells.[1][2][3][4] This is characterized by the increased production of reactive oxygen species (ROS), highly reactive molecules such as superoxide (B77818) anions and hydroxyl radicals. The accumulation of ROS overwhelms the bacterial cell's antioxidant defense mechanisms, leading to widespread damage to cellular components.

Lipid Peroxidation and Membrane Damage

The excessive ROS generated by this compound attacks the polyunsaturated fatty acids in the bacterial cell membrane, initiating a chain reaction known as lipid peroxidation.[1][2][3][4] This process damages the structural integrity of the cell membrane, leading to increased membrane permeability.

Alteration of Membrane Permeability and Surface Charge

Experimental evidence demonstrates that this compound significantly increases the permeability of the bacterial outer membrane.[1][3][4] This is accompanied by an alteration in the bacterial surface charge, as indicated by changes in the zeta potential.[1][3][4] The compromised membrane loses its selective permeability, a critical function for maintaining cellular homeostasis.

Intracellular Leakage and Cell Death